molecular formula C13H17NO3S3 B375726 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate CAS No. 312614-24-7

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Cat. No.: B375726
CAS No.: 312614-24-7
M. Wt: 331.5g/mol
InChI Key: UEXGFLKRTHATNV-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyethyl group attached to a dioxidotetrahydrothiophenyl moiety, which is further linked to a carbamodithioate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting sulfone is then reacted with phenoxyethyl halides under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to alter other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-phenoxyethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S3/c15-20(16)9-6-11(10-20)14-13(18)19-8-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXGFLKRTHATNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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